molecular formula C19H14Cl2FN3O3 B10998218 N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10998218
M. Wt: 422.2 g/mol
InChI Key: DASLIFWTQZYPPR-UHFFFAOYSA-N
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Description

    N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a chemical compound with a complex structure. It falls within the class of pyridazinone derivatives.

  • The compound’s systematic name provides insight into its structure: it contains an acetamide group (CH₃CONH-) attached to a pyridazinone ring.
  • While I couldn’t find specific historical context or anecdotes related to this compound, its synthesis and applications are of scientific interest.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating the reactivity and novel derivatives.

      Biology: Studying potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Exploring pharmacological properties and potential drug development.

      Industry: Limited information suggests applications in specialty chemicals.

  • Mechanism of Action

    • Unfortunately, detailed mechanistic studies on this compound’s effects are scarce.
    • Hypothetically, it may interact with specific molecular targets (e.g., enzymes, receptors) via covalent or non-covalent interactions.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while I’ve provided an overview, further literature review and experimental data are essential for a comprehensive understanding of this compound

    Properties

    Molecular Formula

    C19H14Cl2FN3O3

    Molecular Weight

    422.2 g/mol

    IUPAC Name

    N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

    InChI

    InChI=1S/C19H14Cl2FN3O3/c1-28-12-3-4-13(15(22)9-12)16-6-7-19(27)25(24-16)10-18(26)23-17-5-2-11(20)8-14(17)21/h2-9H,10H2,1H3,(H,23,26)

    InChI Key

    DASLIFWTQZYPPR-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl)F

    Origin of Product

    United States

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